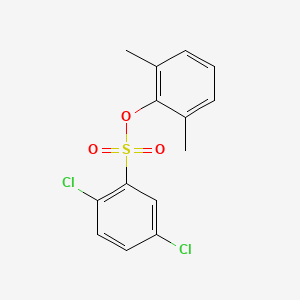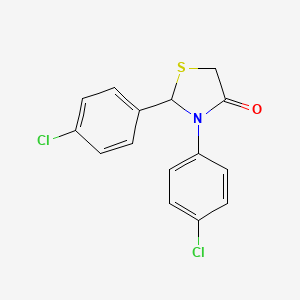![molecular formula C15H11N3O3S B5125510 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)
5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as indole-2,3-dione-thiosemicarbazone (ITSC), and it is a derivative of thiosemicarbazone.
Mechanism of Action
The mechanism of action of 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, studies have shown that ITSC can inhibit the activity of enzymes involved in DNA synthesis, which may contribute to its antitumor activity. ITSC has also been shown to inhibit the replication of certain viruses, including the herpes simplex virus.
Biochemical and Physiological Effects:
5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects. Studies have shown that ITSC can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. ITSC has also been shown to inhibit the growth of bacteria and viruses, which may contribute to its antibacterial and antiviral activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its potential as a therapeutic agent. However, one of the main limitations is the lack of understanding of its mechanism of action. Additionally, further studies are needed to determine its toxicity and potential side effects.
Future Directions
There are many potential future directions for research on 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Some possible areas of focus include:
1. Further investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
2. Studies to determine its toxicity and potential side effects.
3. Investigation of its potential as an agricultural pesticide.
4. Exploration of its potential as a material for electronic and optoelectronic devices.
5. Development of new synthesis methods to improve yields and purity.
Synthesis Methods
The synthesis of 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through the reaction of thiosemicarbazide with indole-2,3-dione in the presence of acetic anhydride. This reaction yields ITSC as a yellow crystalline solid with a high yield.
Scientific Research Applications
5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields. In medicine, ITSC has been shown to possess antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-[(1-acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-8(19)18-7-9(10-4-2-3-5-12(10)18)6-11-13(20)16-15(22)17-14(11)21/h2-7H,1H3,(H2,16,17,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCWZRROJJINNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[1,3-phenylenebis(oxy)]dibenzamide](/img/structure/B5125427.png)
![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)
![N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5125442.png)

![2-{[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5125460.png)

![1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5125493.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)


![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)